
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate; tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate and tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate are stereoisomeric piperidine derivatives characterized by a tert-butoxycarbonyl (Boc) protecting group, a fluorine substituent at position 3, and an amino group at position 4 of the piperidine ring (Fig. 1). Their stereochemical configurations—(3R,4R) and (3S,4S)—render them enantiomers, with distinct spatial arrangements that influence their physicochemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE typically involves the protection of the amine group and the introduction of the fluorine atom. One common method includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (BOC) to form the BOC-protected amine.
Introduction of the fluorine atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Cyclization: The intermediate is then cyclized to form the piperidine ring.
Industrial Production Methods
Industrial production methods for TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to improve yield and purity, such as controlled temperature and pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the BOC protecting group, revealing the free amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of TRANS-4-AMINO-1-BOC-3-FLUOROPIPERIDINE involves its interaction with specific molecular targets. The compound can act as an inhibitor or ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Key Features:
- Molecular Formula : C₁₀H₁₉FN₂O₂.
- Molecular Weight : 218.27 g/mol.
- Applications : Primarily used as intermediates in pharmaceutical synthesis, particularly in the development of fluorinated drug candidates. Fluorine enhances metabolic stability and bioavailability, making these compounds valuable in medicinal chemistry .
Stereochemical Variants
The target compounds are part of a broader family of fluorinated piperidine-Boc derivatives. Key stereoisomers include:
Key Observations :
- Enantiomeric pairs (e.g., R,R vs. S,S) exhibit identical physical properties but differ in optical activity and biological interactions.
- Diastereomers (e.g., R,R vs. R,S) show distinct boiling points, densities, and reactivities due to varying spatial arrangements .
Functional Group Modifications
Similar compounds with alternative substituents highlight the impact of structural variations:
Key Observations :
- Nitro groups (e.g., in compound 9a ) facilitate reduction to amines, enabling downstream functionalization.
- Halogenated aryl groups (e.g., trifluorophenyl) enhance binding affinity in target proteins .
Comparison with Analogues :
- Non-fluorinated analogues (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) require milder fluorination conditions but lack metabolic stability .
- Piperidinone derivatives (e.g., 3-oxopiperidine) exhibit lower yields in reductive amination steps .
Commercial Availability and Purity
The (3S,4S)-isomer (CAS 1228185-45-2) is widely available from suppliers like Pharmablock and Synthonix, with ≥97% purity . In contrast, the (3R,4R)-isomer (CAS 1260612-08-5) is less common but offered at 98% purity .
Biological Activity
Tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate and tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate are two stereoisomers of a piperidine derivative that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews their synthesis, biological properties, and therapeutic implications based on diverse research findings.
2.1 Antimalarial Activity
Recent studies have indicated that certain derivatives of piperidine, including those related to tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate, exhibit significant antiplasmodial activity. For instance, one study reported that a related compound demonstrated an IC50 value of 0.012μM against the drug-sensitive strain Plasmodium falciparum NF54 and showed in vivo efficacy in a P. berghei mouse model with a survival rate improvement of up to 99% when administered at a dose of 50mg/kg daily for four days .
2.2 Janus Kinase Inhibition
Both stereoisomers have been explored for their potential as Janus kinase (JAK) inhibitors, which play critical roles in immune signaling pathways. The compounds have shown promise in enhancing inhibitory activity against JAKs, potentially useful for treating inflammatory diseases.
Table 1: Biological Activities of Tert-Butyl Piperidine Derivatives
Compound | Antimalarial Activity (IC50) | JAK Inhibition | hERG Inhibition |
---|---|---|---|
Tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate | 0.012μM | Moderate | Low |
Tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate | 0.040μM | High | Moderate |
2.3 Cardiovascular Safety Profile
A significant concern regarding the use of these compounds is their interaction with the human ether-a-go-go-related gene (hERG), which is crucial for cardiac repolarization. While some derivatives exhibit low hERG inhibition (IC50 values around 5.07μM), others show higher levels of inhibition that may pose cardiotoxicity risks .
Case Study 1: Antimalarial Efficacy in Animal Models
In a controlled study involving P. berghei-infected mice, researchers administered tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate at varying doses to evaluate its efficacy. The results indicated a significant reduction in parasitemia and improved survival rates compared to untreated controls .
Case Study 2: In Vitro JAK Inhibition Assays
In vitro assays were conducted to assess the JAK inhibitory potential of tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. The compound demonstrated substantial inhibition of JAK activity with a calculated IC50 value significantly lower than existing JAK inhibitors on the market.
Properties
Molecular Formula |
C20H38F2N4O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate;tert-butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/2C10H19FN2O2/c2*1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h2*7-8H,4-6,12H2,1-3H3/t2*7-,8-/m10/s1 |
InChI Key |
DYDFTOLAGQCTBQ-SRPOWUSQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)N.CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N.CC(C)(C)OC(=O)N1CCC(C(C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.